molecular formula C17H12ClFN6O2S B2636489 Sgk1-IN-1

Sgk1-IN-1

Cat. No.: B2636489
M. Wt: 418.8 g/mol
InChI Key: DDKHTWASHUKHLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

SGK1-IN-1 is a small molecule inhibitor specifically targeting Serum and Glucocorticoid-Regulated Kinase 1 (SGK1). SGK1 is a serine/threonine kinase that plays a crucial role in various cellular processes, including ion transport, cell survival, and proliferation. Dysregulation of SGK1 has been implicated in several diseases, such as hypertension, cancer, and neurodegenerative disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SGK1-IN-1 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The exact synthetic route can vary, but it generally includes:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient purification methods .

Chemical Reactions Analysis

Types of Reactions

SGK1-IN-1 can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol .

Scientific Research Applications

SGK1-IN-1 has a wide range of applications in scientific research:

    Chemistry: Used as a tool compound to study the role of SGK1 in various chemical pathways.

    Biology: Employed in cell culture studies to investigate the effects of SGK1 inhibition on cell survival, proliferation, and apoptosis.

    Medicine: Potential therapeutic applications in diseases where SGK1 is dysregulated, such as cancer and hypertension.

    Industry: Could be used in the development of new drugs targeting SGK1

Mechanism of Action

SGK1-IN-1 exerts its effects by binding to the kinase domain of SGK1, thereby inhibiting its activity. This prevents SGK1 from phosphorylating its downstream targets, which include various ion channels, transporters, and transcription factors. The inhibition of SGK1 can lead to reduced cell survival and proliferation, making it a potential therapeutic target in cancer .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

SGK1-IN-1 is unique in its high specificity for SGK1, which allows for more targeted studies and potential therapies. Its ability to selectively inhibit SGK1 without affecting other kinases makes it a valuable tool in both research and therapeutic contexts .

Properties

IUPAC Name

N-[4-(3-amino-2H-pyrazolo[3,4-b]pyrazin-6-yl)phenyl]-5-chloro-2-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClFN6O2S/c18-10-3-6-12(19)14(7-10)28(26,27)25-11-4-1-9(2-5-11)13-8-21-15-16(20)23-24-17(15)22-13/h1-8,25H,(H3,20,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDKHTWASHUKHLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC3=NNC(=C3N=C2)N)NS(=O)(=O)C4=C(C=CC(=C4)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClFN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.